molecular formula C10H6O5 B190338 7-Hydroxycoumarin-3-carboxylic acid CAS No. 779-27-1

7-Hydroxycoumarin-3-carboxylic acid

Cat. No. B190338
CAS RN: 779-27-1
M. Wt: 206.15 g/mol
InChI Key: LKLWLDOUZJEHDY-UHFFFAOYSA-N
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Description

7-Hydroxycoumarin-3-carboxylic acid (7-HC) is a naturally occurring compound found in various plants and is a major component of the coumarin family. It is a coumarin derivative with a wide range of biological activities and is used in various scientific research applications. 7-HC has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties, making it an important target for further investigation.

Scientific Research Applications

FLASH Radiotherapy Research

7-OHCCA has been studied for its potential in FLASH radiotherapy, a novel treatment method that aims to kill tumor cells while sparing healthy tissues. Researchers have used 7-OHCCA to evaluate radiation chemical yields (G values) produced by water radiolysis, which is a critical process in understanding the mechanism of the sparing effect by proton irradiation under FLASH conditions .

Fluorescent Labeling of Biomolecules

Due to its fluorescent properties, 7-OHCCA serves as a natural fluorophore. It plays a key role in the fluorescent labeling of biomolecules, which is essential for various biological assays and research applications. This includes metal ion detection, microenvironment polarity detection, and pH detection .

Glycosyltransferase Assays

7-OHCCA is used as a fluorogenic substrate in glycosyltransferase assays. These assays are crucial for studying the enzymatic activities that involve the transfer of sugar moieties to acceptor molecules, which is a significant process in cellular functions .

Study of Microbial Enzyme Activity

This compound may be used as a non-cinnamate-class substrate analog to study the activity of enzymes such as 4-hydroxycinnamate decarboxylase (4-HCD) in microbial cells like Klebsiella oxytoca. Understanding these enzymes’ activities can have implications in biotechnology and pharmaceutical research .

pH Indicator

7-OHCCA is suitable for use as a pH indicator due to its color-changing properties under different pH conditions. This application is valuable in various chemical and biological experiments where monitoring pH changes is necessary .

Labeling of Peptides, Nucleotides, and Carbohydrates

It is increasingly used to label peptides, nucleotides, and carbohydrates. Labeling these biomolecules is essential for studying their structure, function, and interactions in biological systems .

properties

IUPAC Name

7-hydroxy-2-oxochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLWLDOUZJEHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228527
Record name 3-Carboxy-7-hydroxycoumarin
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Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxycoumarin-3-carboxylic acid

CAS RN

779-27-1
Record name 7-Hydroxycoumarin-3-carboxylic acid
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Record name 3-Carboxy-7-hydroxycoumarin
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Record name 779-27-1
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Record name 3-Carboxy-7-hydroxycoumarin
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Record name 7-Hydroxycoumarin-3-carboxylic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 7-OHCCA exhibits fluorescence upon excitation, making it a valuable tool for studying biological processes. For example, it's been used as a fluorescent probe to monitor the activity of β-glucuronidase, an enzyme involved in various biological functions. [] It has also been used to study the formation and regulation of gap junctional hemichannels in cell membranes. []

A: Yes, 7-OHCCA can be a substrate for enzymes like 4-hydroxycinnamate decarboxylase (4-HCD). [] It can also be utilized by certain bacteria as a carbon source.

ANone: 7-OHCCA has the molecular formula C10H6O5 and a molecular weight of 206.13 g/mol.

A: 7-OHCCA shows strong absorbance in the UV range and exhibits fluorescence with excitation and emission wavelengths around 395 nm and 450 nm, respectively. [] The fluorescence properties of 7-OHCCA are sensitive to its environment, including pH and solvent polarity. []

A: The stability and fluorescence properties of 7-OHCCA can be affected by factors like pH, solvent polarity, and temperature. [] For instance, its fluorescence intensity is higher at pH 6.8 compared to lower pH values. []

A: While 7-OHCCA is not typically known for its catalytic properties, its use as a probe in studying enzymatic reactions highlights its value in understanding catalytic mechanisms. [, ]

ANone: Computational studies can help understand the interactions of 7-OHCCA with biological targets and its behavior in different environments. While specific examples from the provided research are limited, computational chemistry can be valuable for predicting reactivity, spectroscopic properties, and designing derivatives with improved properties.

A: Structural modifications, such as the addition of halogens or changes in the carboxyl group, can significantly alter 7-OHCCA's properties. For instance, fluorinated derivatives like 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) show enhanced fluorescence compared to the difluorinated Pacific Blue. [] Furthermore, esterification of the carboxylic acid group can lead to compounds with potent uncoupling effects on oxidative phosphorylation in mitochondria. [] These modifications can impact the compound's fluorescence, reactivity, and biological activity.

A: Formulation strategies can help improve the stability and solubility of 7-OHCCA for specific applications. This can involve using appropriate solvents, adjusting pH, adding stabilizing agents, or developing delivery systems like nanoparticles. []

ANone: While specific safety data for 7-OHCCA is limited in the provided research, it's essential to handle all chemicals with caution. Consult the Safety Data Sheet (SDS) and follow appropriate laboratory safety procedures.

ANone: The provided research primarily focuses on the use of 7-OHCCA as a fluorescent probe and tool in biochemical research, and detailed information on its PK/PD profile is limited. Further investigation is needed to assess its potential therapeutic applications and determine its ADME properties.

A: Studies have highlighted the ability of 7-OHCCA to detect hydroxyl radicals generated chemically and by gamma radiation, demonstrating its potential as a sensitive and specific probe for oxidative stress. [] Moreover, research indicates that 7-OHCCA derivatives exhibit potent tissue-specific uncoupling activity in mitochondria, suggesting potential applications in studying metabolic processes and related diseases. []

ANone: The provided research does not focus on 7-OHCCA as a therapeutic agent, and therefore, information about resistance mechanisms is not discussed.

ANone: While specific toxicological data is not extensively discussed in the provided research, it is crucial to handle all chemicals with appropriate precautions and consult the SDS for safety information.

A: Research exploring the use of magnetic nanoparticles in conjunction with 7-OHCCA for targeted delivery and controlled release has shown promise in enhancing reaction rates and efficiency. [] This approach could be further investigated for applications in drug delivery, particularly for targeted therapies.

A: The ability of 7-OHCCA to detect hydroxyl radicals suggests its potential as a diagnostic tool for assessing oxidative stress in biological systems. [] Further research can explore its application in developing sensitive and specific assays for oxidative damage in various diseases.

A: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is widely used to analyze 7-OHCCA. [, ] Its fluorescence properties make it amenable to sensitive detection and quantification in various matrices.

ANone: The dissolution rate of 7-OHCCA can influence its bioavailability and overall efficacy. Factors like particle size, crystal form, and formulation can impact its dissolution characteristics.

A: Validating analytical methods for 7-OHCCA involves establishing parameters like accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit. This ensures the reliability and reproducibility of the analytical data. []

ANone: Quality control measures are crucial to guarantee the identity, purity, and potency of 7-OHCCA. This involves implementing appropriate analytical techniques, storage conditions, and documentation practices throughout the manufacturing and distribution processes.

ANone: The provided research focuses on 7-OHCCA as a chemical tool and fluorescent probe, and information related to these aspects is limited. Further research is needed to explore its potential in biological systems and address these important considerations.

A: Several alternatives to 7-OHCCA exist for fluorescent labeling, each with its advantages and limitations. Fluorescein, rhodamine, and cyanine dyes are commonly used alternatives. The choice of the most suitable fluorophore depends on the specific application, desired spectral properties, and experimental conditions. []

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